5-(4-Benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile: is a complex organic compound that features a piperazine ring, a benzoyl group, a dimethoxyphenyl group, and an oxazole ring with a nitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the benzoyl group can be introduced through acylation reactions.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: This step might involve coupling reactions to attach the dimethoxyphenyl group to the oxazole ring.
Nitrile Group Addition: The nitrile group can be introduced through cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Products might include carboxylic acids or aldehydes.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
This compound may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the pathways affected would depend on the nature of these interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile
- 5-(4-Phenylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile
Uniqueness
The uniqueness of 5-(4-Benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-19-9-8-17(14-20(19)30-2)21-25-18(15-24)23(31-21)27-12-10-26(11-13-27)22(28)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAHQXAVJKEBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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